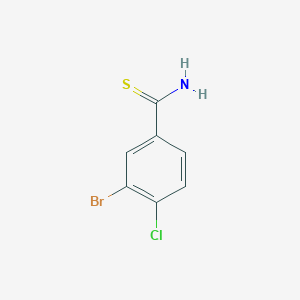
1-(2-(1h-Pyrazol-1-yl)ethyl)-5-aminopyridin-2(1h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(1H-Pyrazol-1-yl)ethyl)-5-aminopyridin-2(1H)-one is a heterocyclic compound that features both pyrazole and pyridine rings
Méthodes De Préparation
The synthesis of 1-(2-(1H-Pyrazol-1-yl)ethyl)-5-aminopyridin-2(1H)-one typically involves the formation of the pyrazole and pyridine rings followed by their coupling. One common method involves the reaction of 2-chloro-5-nitropyridine with 1H-pyrazole in the presence of a base to form the intermediate, which is then reduced to yield the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .
Analyse Des Réactions Chimiques
1-(2-(1H-Pyrazol-1-yl)ethyl)-5-aminopyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the nitrogen atom.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex structures
Applications De Recherche Scientifique
1-(2-(1H-Pyrazol-1-yl)ethyl)-5-aminopyridin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence
Mécanisme D'action
The mechanism of action of 1-(2-(1H-Pyrazol-1-yl)ethyl)-5-aminopyridin-2(1H)-one involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparaison Avec Des Composés Similaires
1-(2-(1H-Pyrazol-1-yl)ethyl)-5-aminopyridin-2(1H)-one can be compared with other similar compounds, such as:
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: This compound is known for its energetic properties and thermal stability.
1H-Pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar core structure and are studied for their diverse chemical and biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the combination of pyrazole and pyridine rings, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H12N4O |
|---|---|
Poids moléculaire |
204.23 g/mol |
Nom IUPAC |
5-amino-1-(2-pyrazol-1-ylethyl)pyridin-2-one |
InChI |
InChI=1S/C10H12N4O/c11-9-2-3-10(15)13(8-9)6-7-14-5-1-4-12-14/h1-5,8H,6-7,11H2 |
Clé InChI |
YMYGIEDDEVNXCA-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(N=C1)CCN2C=C(C=CC2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[4-(aminomethyl)phenyl]methyl}methanesulfonamidehydrochloride](/img/structure/B13530594.png)

![4-Amino-2-[methyl(phenyl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B13530609.png)
![Propyl({1-[4-(trifluoromethyl)phenyl]propyl})amine](/img/structure/B13530619.png)






![Ethyl1,7-dioxa-2-azaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B13530675.png)


